molecular formula C18H15N3O4 B2571830 3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one CAS No. 903185-31-9

3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B2571830
CAS No.: 903185-31-9
M. Wt: 337.335
InChI Key: JCOUNEAIAILSBR-UHFFFAOYSA-N
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Description

3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is a high-purity synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a hybrid structure incorporating two privileged heterocyclic scaffolds: a 1,3-dimethylbenzimidazolone and a benzoxazolone, linked by a ketone-functionalized ethylene chain. Benzimidazole and benzoxazole derivatives are prominent in medicinal chemistry due to their wide range of pharmacological properties and their utility as chiral auxiliaries in asymmetric synthesis . Researchers can leverage this compound as a key intermediate or building block in the development of novel bioactive molecules. Its structure suggests potential for investigation in various biochemical pathways, making it valuable for exploring new therapeutic targets. Specific research applications may include the study of enzyme inhibition, receptor modulation, and other structure-activity relationship (SAR) studies. The exact mechanism of action for this specific compound is not fully characterized and is a subject for ongoing research. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-[2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-19-12-8-7-11(9-14(12)20(2)17(19)23)15(22)10-21-13-5-3-4-6-16(13)25-18(21)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOUNEAIAILSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CN3C4=CC=CC=C4OC3=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is a member of the benzimidazolone family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15N3O4C_{18}H_{15}N_{3}O_{4} with a molecular weight of approximately 337.335 g/mol. The structure features a benzoxazole ring fused with a benzimidazole derivative, which contributes to its biological properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzoxazole and benzimidazole exhibit significant antibacterial activity. For instance, a study reported that certain benzoxazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.12 µg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Benzoxazole Derivative ABacillus subtilis3.12
Benzoxazole Derivative BEscherichia coli6.25
Benzimidazole Derivative CCandida albicans12.50

Analgesic and Anti-inflammatory Properties

Compounds containing the benzoxazole nucleus have shown promising analgesic and anti-inflammatory activities. Studies suggest that these compounds exert their effects by inhibiting prostaglandin synthesis, which is crucial in mediating pain and inflammation . Notably, derivatives with acyl substitutions on the benzoxazole ring have been linked to enhanced analgesic effects while minimizing gastric toxicity.

Anticancer Activity

The anticancer potential of related compounds has been well-documented. For example, UK-1, a bis(benzoxazole) natural product, exhibited potent cytotoxicity against various human cancer cell lines with IC50 values as low as 20 nM . Structural modifications in analogs have been shown to influence their efficacy against cancer cells significantly.

Table 2: Anticancer Activity of Benzoxazole Compounds

CompoundCancer Cell LineIC50 (nM)
UK-1Leukemia20
Analog ALymphoma50
Analog BSolid Tumors100

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications at specific positions on the benzoxazole or benzimidazole rings can enhance or diminish activity. For instance:

  • Presence of Dimethyl Groups : The dimethyl groups in the benzimidazole moiety are crucial for maintaining antimicrobial activity.
  • Acyl Substituents : The introduction of acyl groups on the benzoxazole ring has been shown to improve analgesic properties while reducing side effects .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Evaluation : A series of synthesized benzoxazoles were tested against Bacillus subtilis and Escherichia coli, revealing significant antibacterial effects correlated with structural variations .
  • Analgesic Studies : Research demonstrated that certain derivatives significantly reduced pain in animal models by inhibiting inflammatory pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in exhibiting anticancer properties. For instance:

  • A series of derivatives based on the benzimidazole framework have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
  • The compound's structural analogs have been evaluated for their ability to disrupt DNA synthesis in cancer cells, leading to increased apoptosis rates .

Case Study:
A study synthesized several benzimidazole derivatives and tested their efficacy against glioblastoma cells. The results indicated that certain derivatives significantly reduced cell viability through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Properties

Compounds with similar structural features have also been explored for their antimicrobial activities:

  • Research has demonstrated that benzoxazole derivatives possess substantial antibacterial and antifungal properties. These compounds inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents .

Case Study:
In a comparative study, several benzoxazole derivatives were tested against common bacterial strains. The results showed that specific compounds exhibited potent inhibitory effects, suggesting their utility in developing new antibiotics .

Biological Mechanisms

The biological mechanisms underlying the activity of 3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one are multifaceted:

  • Apoptosis Induction: Many studies report that these compounds can trigger apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial membrane potential loss and caspase activation .
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, which can protect normal cells from oxidative damage while selectively targeting cancerous cells .
CompoundActivity TypeTarget Cells/OrganismsMechanism of ActionReference
Compound AAnticancerGlioblastomaInduces apoptosis
Compound BAntimicrobialE. coliInhibits cell wall synthesis
Compound CAnticancerBreast CancerCell cycle arrest
Compound DAntimicrobialStaphylococcus aureusDisrupts protein synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzimidazolone- and benzoxazolone-based derivatives. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents/Linkers Key Properties/Activities Reference
3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one Benzimidazolone + benzoxazolone 1,3-dimethyl on benzimidazolone; oxoethyl linker Potential C–H bond functionalization substrate (N,O-bidentate directing group inferred)
5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one Benzimidazolone Oxazolidinone substituents; chloro group at position 5 Antibacterial activity (oxazolidinone motif); chiral auxiliary applications
2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid Benzimidazole + phthalide Carboxylic acid group; hydrogen-bonding motifs Supramolecular assembly via O–H⋯O/N interactions; π-π stacking
3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one Benzimidazolone 4-Chlorophenyl isoxazole substituent; benzyl group Antimicrobial potential (chlorophenyl and isoxazole groups)
4-Arylidene-5-oxo-imidazole derivatives Imidazole Arylidene substituents; pyrazolone linkage Growth inhibitory activity against microbes

Key Findings:

Bioactivity: The oxazolidinone-substituted benzimidazolone () demonstrates enhanced antibacterial activity compared to the target compound, likely due to the oxazolidinone’s known role in inhibiting bacterial protein synthesis. The 4-chlorophenyl isoxazole derivative () highlights the importance of halogenated aromatic groups in antimicrobial potency, a feature absent in the target compound.

Supramolecular Interactions :

  • The phthalide-benzimidazole hybrid () exhibits robust hydrogen-bonding networks and π-π interactions, which are critical for crystal engineering. The target compound’s dimethyl groups may hinder similar packing efficiency.

Synthetic Flexibility: The oxoethyl linker in the target compound allows for modular synthesis, akin to the oxazolidinone-linked benzimidazolone (). However, the dimethyl groups may complicate regioselective functionalization.

Q & A

Q. What emerging applications could this compound have in material science or catalysis?

  • Methodological Answer :
  • Supramolecular materials : Leverage hydrogen-bonding motifs (e.g., O–H⋯N) for designing self-assembled frameworks .
  • Organocatalysis : The benzoxazole moiety may act as a Lewis base in asymmetric reactions, inspired by oxazolidinone auxiliaries .

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